Nitrile IR Band Intensity: Cyclopropanecarbonitrile Exhibits the Highest Intensity Among Seven Neutral Cycloalkanecarbonitriles Studied
Cyclopropanecarbonitrile displays a uniquely high nitrile (C≡N) stretching band integrated intensity compared to six other alkane- and cycloalkanecarbonitriles, a finding attributed to hindered conjugation between the cyclopropyl ring and the cyano group due to a 56° deviation from ring planarity [1]. This spectroscopic signature offers a robust, non-destructive method for identity verification and purity assessment that is not achievable with analogs.
| Evidence Dimension | Integrated intensity of the nitrile (C≡N) stretching band |
|---|---|
| Target Compound Data | Highest integrated intensity among seven neutral cycloalkanecarbonitriles |
| Comparator Or Baseline | Six other alkane- and cycloalkanecarbonitriles (including isobutyronitrile, pivalonitrile, cyclobutanecarbonitrile, cyclopentanecarbonitrile, cyclohexanecarbonitrile) |
| Quantified Difference | Qualitatively highest; exact fold-difference not reported but described as 'remarkable' and 'peculiar' |
| Conditions | Infrared spectrometry in hexamethylphosphoric triamide (HMPT) solution; ab initio force field calculations (6-31+G(d) basis set) |
Why This Matters
This spectroscopic uniqueness enables unambiguous analytical identification and quantification of cyclopropanecarbonitrile in complex reaction mixtures using FT-IR, a critical quality control capability for procurement and manufacturing that prevents misidentification with structurally similar nitriles.
- [1] Binev, I. G., Tsenov, J. A., Juchnovski, I. N., & Binev, I. G. (1996). Infrared spectra and structure of alkane- and cycloalkanecarbonitriles and of their carbanions: An ab initio force field treatment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 52(9), 1135-1143. View Source
